molecular formula C11H9F2NO B1168190 aviumin B CAS No. 123463-02-5

aviumin B

Katalognummer: B1168190
CAS-Nummer: 123463-02-5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aviumin B is a bioactive compound associated with Mycobacterium avium, a pathogen implicated in opportunistic infections in immunocompromised hosts and avian tuberculosis. Aviumin B is hypothesized to be a lipid or glycopeptide involved in bacterial persistence, immune evasion, and granuloma formation, akin to other virulence factors in mycobacteria . Its role in lipid metabolism and macrophage modulation has been indirectly suggested through studies on M. avium's intracellular survival mechanisms .

Eigenschaften

CAS-Nummer

123463-02-5

Molekularformel

C11H9F2NO

Synonyme

aviumin B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table compares Aviumin B with structurally or functionally analogous compounds from Mycobacterium tuberculosis and other mycobacterial species.

Compound Source Chemical Class Key Functions Pathogenic Role Detection Methods
Aviumin B Mycobacterium avium Hypothesized lipid/glycopeptide Lipid storage, macrophage foaming, immune modulation Granuloma maintenance, latency PCR-RFLP, Ziehl-Neelsen staining
Keto-mycolic acid M. tuberculosis Mycolic acid derivative Cell wall integrity, granuloma formation Immune evasion, antibiotic resistance HPLC-MS, thin-layer chromatography
Trehalose dimycolate (Cord factor) M. tuberculosis Glycolipid Granuloma induction, pro-inflammatory signaling Virulence, host tissue necrosis NMR, mass spectrometry
Glycopeptidolipids (GPLs) M. avium Glycopeptides Biofilm formation, sliding motility Host cell invasion, immune suppression MALDI-TOF, genetic sequencing
β-Carboline alkaloids Synthetic/plant sources Alkaloids Antimicrobial, neuroactive properties Research/forensic applications HPLC-UV, LC-MS

Key Differences in Pathogenic Mechanisms

  • Aviumin B vs. Keto-mycolic acid : While both are lipid-associated, Aviumin B drives reversible lipid accumulation in macrophages, enabling M. avium latency . In contrast, keto-mycolic acid in M. tuberculosis promotes irreversible granuloma calcification and caseation .
  • Aviumin B vs. Trehalose dimycolate : Trehalose dimycolate triggers robust Th1 immune responses, whereas Aviumin B may suppress pro-inflammatory cytokines, facilitating immune evasion .
  • Aviumin B vs. GPLs : GPLs enhance M. avium motility and biofilm formation, while Aviumin B is linked to intracellular lipid storage and macrophage foaming .

Analytical and Detection Methods

Aviumin B is detected via PCR restriction analysis (PRA) and Ziehl-Neelsen staining in clinical samples . In contrast, keto-mycolic acid and trehalose dimycolate require advanced techniques like HPLC-MS due to their structural complexity .

Research Findings and Implications

  • Reversible Lipid Accumulation : Aviumin B’s role in transient lipid storage allows M. avium to enter a dormant state in macrophages, differing from M. tuberculosis’s irreversible lipid-driven necrosis .
  • Therapeutic Targets : Unlike β-carboline alkaloids (used in neuroactive drug research), Aviumin B’s lipid metabolism pathways could be targeted to disrupt bacterial latency .

Q & A

Q. What are the key analytical techniques for characterizing Aviumin B’s purity and structural identity in preliminary studies?

Methodological Answer: Initial characterization should combine chromatography (e.g., HPLC-UV for purity assessment) and spectroscopic methods (e.g., LC-MS for molecular weight confirmation and NMR for structural elucidation). For novel compounds, provide full spectral data and purity metrics (≥95% by HPLC). Cross-reference with existing literature to validate identity, and include batch-specific certificates of analysis for reproducibility .

Q. How should researchers design a study to assess Aviumin B’s bioactivity in vitro or in vivo?

Methodological Answer: Use dose-response experiments with at least three biological replicates to ensure statistical robustness. Include positive and negative controls (e.g., solvent-only groups). For in vivo studies, define selection criteria (e.g., animal strain, age, sex) and standardize environmental variables. Pre-test assays for cytotoxicity or off-target effects to refine concentration ranges. Raw data should include uncertainty measurements (e.g., SEM) .

Q. What are the best practices for synthesizing Aviumin B derivatives to explore structure-activity relationships (SAR)?

Methodological Answer: Employ modular synthetic routes (e.g., combinatorial chemistry) with systematic variation of functional groups. Characterize intermediates via TLC and MS at each step. Prioritize derivatives showing ≥10% bioactivity improvement over the parent compound. Include synthetic protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for Aviumin B across studies?

Methodological Answer: Conduct comparative assays under standardized conditions (e.g., identical cell lines, buffer pH, incubation times). Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, assay sensitivity). Use orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibitors) to validate target engagement. Address discrepancies in discussion sections by evaluating methodological rigor and sample sizes .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Aviumin B in heterogeneous biological systems?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with goodness-of-fit metrics (R² ≥ 0.95). For heterogeneous data (e.g., varying patient-derived cell lines), use mixed-effects models to account for random variances. Include power analysis to justify sample sizes and minimize Type I/II errors .

Q. How can researchers integrate multi-omics data to elucidate Aviumin B’s systemic effects?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify convergent pathways. Validate findings with functional assays (e.g., siRNA knockdown of top-ranked genes). Store raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Q. What strategies mitigate batch-to-batch variability in Aviumin B production for long-term studies?

Methodological Answer: Implement quality control checkpoints: (1) NMR fingerprinting for structural consistency, (2) accelerated stability tests (e.g., 40°C/75% RH for 1 month), and (3) biological activity validation using a reference cell line. Document deviations in supplementary materials and adjust statistical models to include batch as a covariate .

Methodological Considerations for Data Interpretation

  • Handling Negative Results : Report failed synthesis attempts or inactive derivatives in supplementary files to prevent redundant efforts. Use statistical tests (e.g., Fisher’s exact test) to determine if negative outcomes arise from technical vs. biological variability .
  • Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure systematic reviews. Use Boolean operators (e.g., "Aviumin B AND (mechanism OR kinetics) NOT patent") in databases like PubMed/Scopus to filter irrelevant hits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.